molecular formula C16H12O4 B5700038 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate CAS No. 313471-09-9

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate

Cat. No. B5700038
CAS RN: 313471-09-9
M. Wt: 268.26 g/mol
InChI Key: BOVAUHFCLABBSS-UHFFFAOYSA-N
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Description

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate, also known as coumarin-3-acetate, is a chemical compound that belongs to the coumarin family. Coumarins are widely distributed in nature and have been identified in various plants, including tonka beans, sweet clover, and cassia cinnamon. Coumarin derivatives have been found to possess various biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.

Mechanism of Action

The exact mechanism of action of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate is not fully understood. However, it has been suggested that the compound exerts its biological activities through various mechanisms, including inhibition of enzymes involved in blood coagulation, suppression of pro-inflammatory cytokines, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of coagulation factors such as thrombin and factor Xa, which are involved in the blood clotting process. In addition, it has been found to suppress the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the inflammatory response. Moreover, it has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that plays a crucial role in the prevention and treatment of cancer.

Advantages and Limitations for Lab Experiments

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate has several advantages as a research tool. It is readily available and can be synthesized using simple and cost-effective methods. In addition, it exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, there are also some limitations associated with the use of this compound in lab experiments. For instance, its solubility in water is relatively low, which can limit its use in certain assays. Moreover, its stability under different experimental conditions needs to be carefully evaluated to ensure accurate and reproducible results.

Future Directions

There are several future directions for research on 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate. One area of interest is the development of novel synthetic methods for producing coumarin derivatives with improved biological activities. Another area of research is the elucidation of the molecular mechanisms underlying the pharmacological effects of this compound. Moreover, the potential use of this compound as a therapeutic agent for various diseases, including cancer and inflammatory disorders, warrants further investigation. Finally, the development of new formulations and delivery systems for this compound could enhance its therapeutic potential and improve its bioavailability.

Synthesis Methods

The synthesis of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate can be achieved through various methods. One of the most common methods is the Knoevenagel condensation reaction between 4-methyl-7-hydroxycoumarin and acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and produces a yellow crystalline product with a yield of around 70%.

Scientific Research Applications

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate has been extensively studied for its biological activities. It has been found to possess various pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities. In addition, it has been shown to exhibit antioxidant, antimicrobial, and antiviral activities.

properties

IUPAC Name

(4-methyl-6-oxobenzo[c]chromen-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-9-14(19-10(2)17)8-7-12-11-5-3-4-6-13(11)16(18)20-15(9)12/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVAUHFCLABBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701232843
Record name 3-(Acetyloxy)-4-methyl-6H-dibenzo[b,d]pyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701232843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

313471-09-9
Record name 3-(Acetyloxy)-4-methyl-6H-dibenzo[b,d]pyran-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313471-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Acetyloxy)-4-methyl-6H-dibenzo[b,d]pyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701232843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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